molecular formula C9H12N2O3 B1416252 N-Methyl-2-(2-nitrophenoxy)ethanamine CAS No. 1038700-63-8

N-Methyl-2-(2-nitrophenoxy)ethanamine

Cat. No.: B1416252
CAS No.: 1038700-63-8
M. Wt: 196.2 g/mol
InChI Key: YWTUCZRYMNKHKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-2-(2-nitrophenoxy)ethanamine: is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.21 g/mol . This compound is characterized by the presence of a nitrophenoxy group attached to an ethanamine backbone, which is further substituted with a methyl group on the nitrogen atom. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-2-(2-nitrophenoxy)ethanamine typically involves the reaction of 2-nitrophenol with N-methyl-2-chloroethanamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the electrophilic carbon of the chloroethanamine, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Methyl-2-(2-nitrophenoxy)ethanamine can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxide derivatives.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride, iron powder with hydrochloric acid

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed:

    Oxidation: this compound N-oxide

    Reduction: N-Methyl-2-(2-aminophenoxy)ethanamine

    Substitution: Various substituted phenoxyethanamines depending on the nucleophile used

Scientific Research Applications

Chemistry: N-Methyl-2-(2-nitrophenoxy)ethanamine is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study the interactions of nitrophenoxy derivatives with biological macromolecules. It can be used to investigate enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: While not directly used as a therapeutic agent, this compound and its derivatives are studied for their potential pharmacological activities. Research may focus on their effects on specific biological targets, such as enzymes or receptors, to identify potential drug candidates.

Industry: In industrial settings, this compound may be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical structure allows for the modification of physical and chemical properties of materials.

Mechanism of Action

The mechanism of action of N-Methyl-2-(2-nitrophenoxy)ethanamine depends on its specific application. In biochemical studies, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The nitrophenoxy group can interact with amino acid residues in the enzyme, affecting its catalytic activity. In receptor studies, the compound may bind to specific receptors, altering their signaling pathways and physiological responses.

Comparison with Similar Compounds

  • N-Methyl-2-(4-nitrophenoxy)ethanamine
  • N-Methyl-2-(2-aminophenoxy)ethanamine
  • N-Methyl-2-(2-chlorophenoxy)ethanamine

Comparison: N-Methyl-2-(2-nitrophenoxy)ethanamine is unique due to the presence of the nitro group at the ortho position relative to the phenoxy group This structural feature influences its reactivity and interactions with biological targets Compared to its para-substituted analog, N-Methyl-2-(4-nitrophenoxy)ethanamine, the ortho-substituted compound may exhibit different steric and electronic effects, leading to variations in its chemical and biological properties The presence of different substituents (eg

Properties

IUPAC Name

N-methyl-2-(2-nitrophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-10-6-7-14-9-5-3-2-4-8(9)11(12)13/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTUCZRYMNKHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651296
Record name N-Methyl-2-(2-nitrophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038700-63-8
Record name N-Methyl-2-(2-nitrophenoxy)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-2-(2-nitrophenoxy)ethanamine
Reactant of Route 2
Reactant of Route 2
N-Methyl-2-(2-nitrophenoxy)ethanamine
Reactant of Route 3
Reactant of Route 3
N-Methyl-2-(2-nitrophenoxy)ethanamine
Reactant of Route 4
Reactant of Route 4
N-Methyl-2-(2-nitrophenoxy)ethanamine
Reactant of Route 5
Reactant of Route 5
N-Methyl-2-(2-nitrophenoxy)ethanamine
Reactant of Route 6
Reactant of Route 6
N-Methyl-2-(2-nitrophenoxy)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.